Dimethyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-5-nitrobenzene-1,4-dicarboxylate
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Overview
Description
DIMETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-5-NITROTEREPHTHALATE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a nitroterephtalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-5-NITROTEREPHTHALATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclocondensation reaction involving acetylacetone and thiourea in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the use of environmentally friendly reagents and processes.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-5-NITROTEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium tungstate.
Reduction: Common reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Converts nitro groups to amines.
Substitution: Yields various substituted pyrimidine derivatives.
Scientific Research Applications
DIMETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-5-NITROTEREPHTHALATE has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Agrochemicals: Serves as a precursor for the development of herbicides and pesticides.
Materials Science: Utilized in the creation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-5-NITROTEREPHTHALATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may inhibit or activate pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-mercaptopyrimidine
- 4,6-Dimethyl-2-methylsulfonylpyrimidine
- 2-Hydroxy-4,6-dimethylpyrimidine
Uniqueness
DIMETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-5-NITROTEREPHTHALATE is unique due to its combination of a pyrimidine ring with a nitroterephtalate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C16H15N3O6S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
dimethyl 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H15N3O6S/c1-8-5-9(2)18-16(17-8)26-13-7-10(14(20)24-3)12(19(22)23)6-11(13)15(21)25-4/h5-7H,1-4H3 |
InChI Key |
GMEDPCRQBAURGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=CC(=C(C=C2C(=O)OC)[N+](=O)[O-])C(=O)OC)C |
Origin of Product |
United States |
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